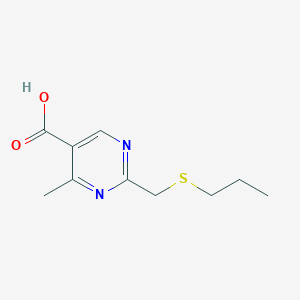
4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine with propylthiol, followed by a reaction with ethyl acetate to form the final product . This process can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs a multi-step synthesis process that ensures high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) and ammonium acetate (NH4OAc) can facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives, which can be further utilized in various chemical processes and applications .
Applications De Recherche Scientifique
4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a propylthio group.
2-((Propylthio)methyl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
4-methyl-2-(propylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-3-4-15-6-9-11-5-8(10(13)14)7(2)12-9/h5H,3-4,6H2,1-2H3,(H,13,14) |
Clé InChI |
AYYACKVKBBKZPX-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=NC=C(C(=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


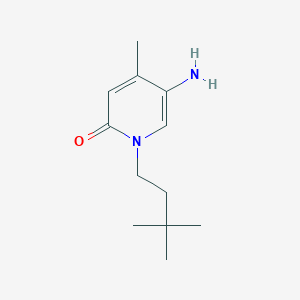
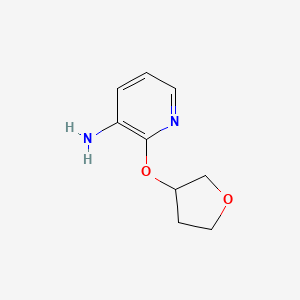
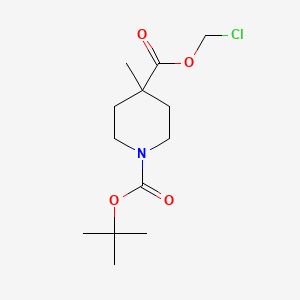
![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)
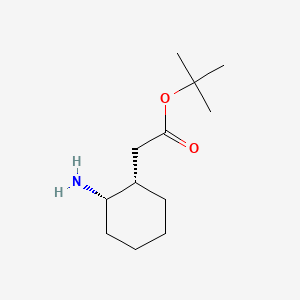
![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)
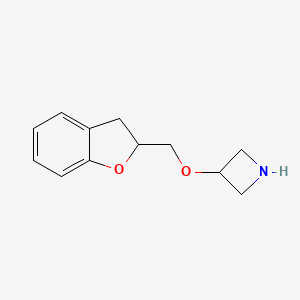
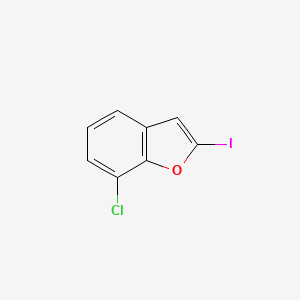
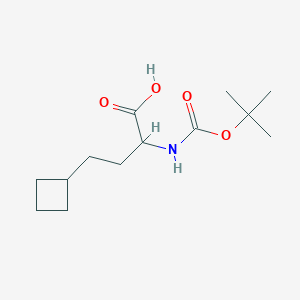
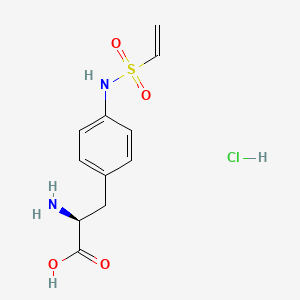
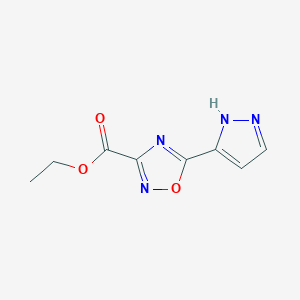
![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)
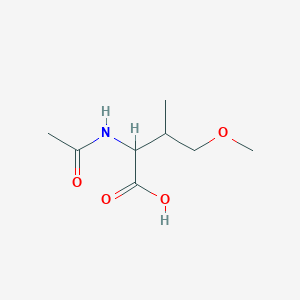
![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)
